1-[(2-Bromophenyl)methyl]piperidin-4-one
Overview
Description
1-[(2-Bromophenyl)methyl]piperidin-4-one is a chemical compound with the molecular formula C12H14BrNO. It is a piperidinone derivative, characterized by the presence of a bromophenyl group attached to the piperidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2-Bromophenyl)methyl]piperidin-4-one can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzyl chloride with piperidin-4-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for specific applications .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromophenyl)methyl]piperidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethyl sulfoxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of various substituted piperidinones.
Reduction: Formation of piperidinol derivatives.
Oxidation: Formation of oxidized piperidinone derivatives.
Scientific Research Applications
1-[(2-Bromophenyl)methyl]piperidin-4-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Employed in the study of enzyme interactions and receptor binding due to its structural properties.
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)methyl]piperidin-4-one involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain receptors or enzymes, while the piperidinone ring provides structural stability. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
- 1-[(2-Chlorophenyl)methyl]piperidin-4-one
- 1-[(2-Fluorophenyl)methyl]piperidin-4-one
- 1-[(2-Iodophenyl)methyl]piperidin-4-one
Comparison: 1-[(2-Bromophenyl)methyl]piperidin-4-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These differences can influence the compound’s reactivity, binding affinity, and overall pharmacological profile .
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]piperidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-12-4-2-1-3-10(12)9-14-7-5-11(15)6-8-14/h1-4H,5-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJYKLLPTNVXPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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